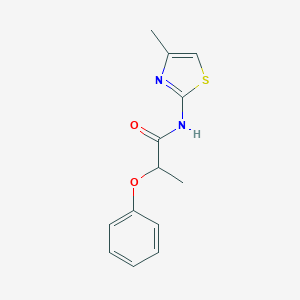![molecular formula C14H13N3S B263809 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B263809.png)
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine (DMPT) is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine ring system and an amine group.
Aplicaciones Científicas De Investigación
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.
Mecanismo De Acción
The mechanism of action of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation, as well as the activity of various protein kinases that are involved in tumor growth.
Biochemical and Physiological Effects:
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth, as well as improve cognitive function and memory. 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine. One area of interest is the development of new drugs based on 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine, particularly for the treatment of inflammation and cancer. Another area of interest is the further study of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine's mechanism of action, which could lead to the development of new therapies for a variety of diseases. Additionally, the use of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine as a photosensitizer in photodynamic therapy is an area of active research, and further studies are needed to fully understand its potential in this application.
Métodos De Síntesis
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4,7-dione with aniline in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine with a high yield and purity.
Propiedades
Fórmula molecular |
C14H13N3S |
|---|---|
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
5,6-dimethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N3S/c1-9-10(2)18-14-12(9)13(15-8-16-14)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,16,17) |
Clave InChI |
HHTWYVDUCLRROQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
SMILES canónico |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)


![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)